4-(Aminomethyl)-2-chlorobenzonitrile
Overview
Description
4-(Aminomethyl)-2-chlorobenzonitrile is an organic compound with the molecular formula C8H7ClN2. It is a derivative of benzonitrile, featuring an aminomethyl group at the 4-position and a chlorine atom at the 2-position of the benzene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-chlorobenzonitrile typically involves the introduction of the aminomethyl group and the chlorine atom onto the benzonitrile core. One common method is the nucleophilic substitution reaction, where a suitable aminomethylating agent reacts with 2-chlorobenzonitrile under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-chlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
4-(Aminomethyl)-2-chlorobenzonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The chlorine atom may also contribute to the compound’s overall electronic properties, affecting its behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzonitrile: Lacks the chlorine atom, resulting in different reactivity and properties.
2-Chlorobenzonitrile: Lacks the aminomethyl group, leading to distinct chemical behavior.
4-(Aminomethyl)-2-fluorobenzonitrile: Substitution of chlorine with fluorine alters the compound’s electronic characteristics.
Uniqueness
4-(Aminomethyl)-2-chlorobenzonitrile is unique due to the presence of both the aminomethyl group and the chlorine atom, which confer specific reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
4-(aminomethyl)-2-chlorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYUHKALQKBPEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619838 | |
Record name | 4-(Aminomethyl)-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202522-15-4 | |
Record name | 4-(Aminomethyl)-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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